Leupeptin acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Leupeptin acid is an enzyme.

Applications De Recherche Scientifique

Biochemistry

Leupeptin is widely used in biochemical assays to study enzyme kinetics and protein interactions. It helps maintain protein integrity during cell lysis and purification processes.

Cell Biology

In cell biology, leupeptin is employed to prevent proteolysis during protein extraction from cells. This application is crucial for studies involving signaling pathways and cellular responses.

Medicine

Leupeptin has been investigated for its potential therapeutic effects in various medical conditions:

- Hearing Protection : Research indicates that leupeptin can protect hair cells in the inner ear from damage caused by loud noises and ototoxic antibiotics .

- Neurodegenerative Diseases : Studies have shown that leupeptin may help prevent protein aggregation in conditions such as Alzheimer's disease and Parkinson's disease .

Neuroscience

In neuroscience research, leupeptin is utilized to explore the role of proteases in neurodegenerative diseases. It aids in understanding how proteolytic activity contributes to neuronal damage.

Virology

Recent studies highlight leupeptin's inhibitory effects against viral proteases, including those from SARS-CoV-2, positioning it as a candidate for antiviral research .

Case Study 1: Neuroprotective Effects

A study demonstrated that leupeptin protects against excitotoxicity in neuronal cultures by inhibiting calpain-mediated apoptosis. The results indicated a significant reduction in cell death when treated with leupeptin compared to untreated controls .

Case Study 2: Hearing Preservation

In animal models exposed to loud sounds, administration of leupeptin resulted in preserved auditory function and reduced hair cell loss compared to control groups receiving no treatment . This finding suggests potential clinical applications for preventing noise-induced hearing loss.

Analyse Des Réactions Chimiques

Oxidative and Reductive Modifications

Oxidation :

Leupeptin acid can oxidize to a carboxylate group (Arg–COO⁻), which significantly reduces its inhibitory potency. For example, oxidized leupeptin exhibits a K_i of 2.7 ± 0.1 μM against trypsin, compared to 88 ± 8 nM for the aldehyde form .

Reduction :

Reduction of the aldehyde to a primary alcohol (Arg–CH₂OH) further diminishes activity, with a K_i of 270 ± 100 μM .

Comparison of Functional Groups :

| State | Functional Group | K_i (Trypsin) | Molecular Weight (Da) |

|---|---|---|---|

| Natural Leupeptin | Arg–CHO | 88 ± 8 nM | 426.3 |

| Oxidized | Arg–COOH | 2.7 ± 0.1 μM | 442.3 |

| Reduced | Arg–CH₂OH | 270 ± 100 μM | 428.3 |

Synthetic Analogues

Solid-phase peptide synthesis (SPPS) enables the production of this compound analogues with a C-terminal carboxyl group. Two notable derivatives:

Synthesis Steps :

-

Fmoc-based SPPS on Wang resin.

-

Deprotection with piperidine.

-

Purification via liquid chromatography-mass spectrometry (LC-MS) .

Binding Mechanism

This compound derivatives inhibit proteases like trypsin through:

-

Hemiactal formation : The aldehyde group reacts with Ser195’s hydroxyl group, forming a reversible hemiacetal bond .

-

Hydrogen bonding : Backbone interactions with His57 and Cys145 in the active site .

Mass Spectrometry Data :

Conjugation Effects

Conjugation with carriers (e.g., TiO₂, ZnO) alters inhibitory efficiency:

| Carrier | K_i (μM) | Efficiency Factor |

|---|---|---|

| Free Peptide | 3.4 ± 0.2 | 1.00 |

| TiO₂-Conjugated | 11 ± 2 | 0.32 |

| ZnO-Conjugated | 4.4 ± 1.3 | 0.77 |

This highlights the trade-off between stability and activity in modified forms .

Propriétés

Numéro CAS |

24125-28-8 |

|---|---|

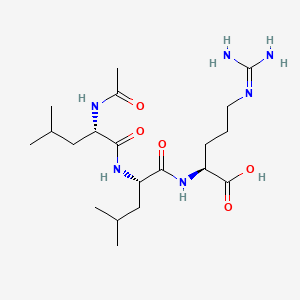

Formule moléculaire |

C20H38N6O5 |

Poids moléculaire |

442.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C20H38N6O5/c1-11(2)9-15(24-13(5)27)17(28)26-16(10-12(3)4)18(29)25-14(19(30)31)7-6-8-23-20(21)22/h11-12,14-16H,6-10H2,1-5H3,(H,24,27)(H,25,29)(H,26,28)(H,30,31)(H4,21,22,23)/t14-,15-,16-/m0/s1 |

Clé InChI |

OLNJKAXRBXUBTB-JYJNAYRXSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

24125-28-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

73655-05-7 (sulfate) |

Séquence |

LLR |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acetyl-L-Leu-L-Leu-L-Arg acetyl-L-leucyl-L-leucyl-L-arginine leupeptin acid leupeptin acid, sulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.